molecular formula C16H9ClO4 B2659717 2-oxo-2H-chromen-7-yl 4-chlorobenzoate CAS No. 131425-60-0

2-oxo-2H-chromen-7-yl 4-chlorobenzoate

Cat. No.: B2659717
CAS No.: 131425-60-0
M. Wt: 300.69
InChI Key: VRYOATOHSLRGGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-oxo-2H-chromen-7-yl 4-chlorobenzoate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of aromatic compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chromenone (coumarin) core linked to a 4-chlorobenzoate moiety.

Preparation Methods

The synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride. The reaction is typically carried out in dichloromethane using a slight excess of triethylamine at 20°C for 1 hour. This method yields the ester in 88% yield .

Chemical Reactions Analysis

2-oxo-2H-chromen-7-yl 4-chlorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the ester group.

    Oxidation and Reduction: The chromenone core can undergo oxidation and reduction reactions, altering its electronic properties.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The chromenone core can inhibit enzymes such as carbonic anhydrase and monoamine oxidase, leading to its diverse biological activities. Additionally, it can regulate reactive oxygen species and inhibit tumor angiogenesis, contributing to its anticancer properties .

Comparison with Similar Compounds

2-oxo-2H-chromen-7-yl 4-chlorobenzoate can be compared with other coumarin derivatives such as:

    Umbelliferone: Known for its antioxidant and anti-inflammatory properties.

    Scopoletin: Exhibits antifungal and antibacterial activities.

    Warfarin: A well-known anticoagulant used in medicine.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and synthetic utility .

Properties

IUPAC Name

(2-oxochromen-7-yl) 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClO4/c17-12-5-1-11(2-6-12)16(19)20-13-7-3-10-4-8-15(18)21-14(10)9-13/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYOATOHSLRGGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)OC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.